molecular formula C6H3F3O5S B2554028 3-(Trifluoromethanesulfonyloxy)pyran-2-one CAS No. 1256469-25-6

3-(Trifluoromethanesulfonyloxy)pyran-2-one

Cat. No.: B2554028
CAS No.: 1256469-25-6
M. Wt: 244.14
InChI Key: WEQIQBJSTNLUCO-UHFFFAOYSA-N
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Description

3-(Trifluoromethanesulfonyloxy)pyran-2-one is a specialized pyran-2-one derivative designed for use as a key synthetic intermediate in advanced organic and medicinal chemistry research. The core pyran-2-one structure is a well-known scaffold in organic synthesis and is found in various biologically active compounds . The incorporation of the trifluoromethanesulfonyloxy (triflate) group at the 3-position makes this molecule a highly reactive electrophile, ideal for metal-catalyzed cross-coupling reactions, such as Stille or Suzuki couplings, which are pivotal for constructing complex molecular architectures . Researchers can utilize this compound to functionalize the pyran-2-one ring system, enabling access to a diverse array of substituted pyrans and fused heterocycles that are of significant interest in material science and pharmaceutical development . Its high reactivity profile offers a versatile pathway for exploring new chemical space in drug discovery programs and for synthesizing compounds with potential photophysical applications . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-oxopyran-3-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O5S/c7-6(8,9)15(11,12)14-4-2-1-3-13-5(4)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQIQBJSTNLUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=O)C(=C1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 3 Trifluoromethanesulfonyloxy Pyran 2 One

The Triflate Moiety as an Activated Leaving Group in Pyranone Transformations

The trifluoromethanesulfonate, or triflate (-OTf), group is recognized as one of the best leaving groups in organic chemistry. wikipedia.org Its efficacy stems from the extreme stability of the resulting triflate anion (CF₃SO₃⁻). wikipedia.org This stability is a consequence of two primary electronic factors: extensive resonance delocalization of the negative charge across the three sulfonyl oxygen atoms and the powerful inductive electron-withdrawing effect of the trifluoromethyl (-CF₃) group, which further disperses the charge. wikipedia.org The parent acid, triflic acid (CF₃SO₃H), is a superacid, underscoring the stability of its conjugate base. wikipedia.org

When attached to the C3 position of the pyran-2-one ring, the triflate moiety activates this position, making it highly electrophilic. This activation facilitates the cleavage of the C-O bond, enabling a wide range of reactions that would otherwise be challenging. ontosight.ai The triflate group's utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, where its reactivity is often comparable to that of iodides. wikipedia.orgunistra.fr This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the pyranone core under relatively mild conditions.

Palladium-Catalyzed Cross-Coupling Reactions Involving Pyranone Triflates

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing complex organic molecules through the formation of carbon-carbon bonds. unistra.fribs.re.kr Pyranone triflates, such as 3-(Trifluoromethanesulfonyloxy)pyran-2-one, serve as excellent electrophilic partners in these transformations due to the high reactivity of the triflate leaving group. unistra.frwikipedia.org This enables their participation in a variety of coupling processes, including the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions.

The Suzuki-Miyaura reaction is a widely utilized method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.govmdpi.com Pyranone triflates are effective substrates for this reaction, allowing for the introduction of various aryl and vinyl substituents at the C3 position of the pyranone ring. wikipedia.orgnih.gov

The reaction typically employs a palladium(0) catalyst, often generated in situ, a base such as potassium phosphate, and an appropriate solvent like dioxane. nih.gov Studies on analogous heterocyclic triflates, such as 3-pyridyl triflates, have demonstrated that these couplings proceed in good to excellent yields with a range of alkenyl boronates. nih.gov This methodology can be directly applied to this compound to synthesize a library of 3-aryl- and 3-vinylpyran-2-ones, which are valuable synthetic intermediates. The reaction is compatible with various functional groups, highlighting its versatility. nih.govrsc.org

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound
EntryBoronic Acid/EsterCatalystBaseSolventProductYield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane3-Phenylpyran-2-one85
24-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane3-(4-Methoxyphenyl)pyran-2-one92
34-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane3-(4-Fluorophenyl)pyran-2-one88
4(E)-Styrylboronic acidPd(PPh₃)₄K₃PO₄Dioxane3-((E)-Styryl)pyran-2-one75
51-Hexenylboronic acid pinacol (B44631) esterPd(PPh₃)₄K₃PO₄Dioxane3-(1-Hexenyl)pyran-2-one81

Yields are hypothetical, based on analogous reactions with 3-pyridyl triflates. nih.gov

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic electrophile, such as a halide or triflate. wikipedia.orgorganic-chemistry.org Vinyl triflates are particularly effective electrophiles in this reaction, reacting readily with a wide array of organostannanes. wikipedia.orglibretexts.orgresearchgate.net This allows for the synthesis of substituted pyranones by forming C-C bonds between the pyranone core and various organic groups, including alkyl, vinyl, and aryl moieties. nih.gov

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition of the pyranone triflate to a Pd(0) complex, transmetalation of the organic group from the organostannane to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orguwindsor.ca The reaction conditions are generally mild and tolerant of many functional groups, although the toxicity of organotin reagents is a notable drawback. organic-chemistry.org Additives like lithium chloride can sometimes enhance the reaction rate. conicet.gov.ar

Table 2: Representative Stille Coupling Reactions of this compound
EntryOrganostannaneCatalystAdditiveSolventProduct
1VinyltributyltinPd(PPh₃)₄-THF3-Vinylpyran-2-one
2PhenyltributyltinPd(PPh₃)₄LiClDioxane3-Phenylpyran-2-one
3(Tributylstannyl)acetylenePd(PPh₃)₂Cl₂CuIToluene3-Ethynylpyran-2-one
4AllyltributyltinPd(dba)₂P(furyl)₃THF3-Allylpyran-2-one
5Tributyl(methyl)tinPd(PPh₃)₄-NMP3-Methylpyran-2-one

Products are representative examples based on the versatility of the Stille coupling with vinyl triflates. wikipedia.orgresearchgate.net

The Heck and Sonogashira reactions further expand the synthetic utility of this compound for creating C-C bonds. wikipedia.org

The Heck reaction facilitates the coupling of the pyranone triflate with an alkene, catalyzed by palladium. wikipedia.org This reaction is a powerful method for the vinylation of the pyranone core, leading to the stereoselective formation of 3-alkenylpyran-2-ones. The reaction typically proceeds via a syn-addition of the palladium-pyranone species across the double bond, followed by a syn-elimination of a palladium hydride, which often results in the formation of the more stable E-isomer of the product. ibs.re.kr

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide or triflate, employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction provides a direct and efficient route to 3-alkynylpyran-2-ones. The reaction is generally carried out under mild conditions and demonstrates broad substrate scope and functional group tolerance. wikipedia.orgresearchgate.net

Nucleophilic Substitution and Ring-Opening Pathways of the Pyranone System

Beyond palladium-catalyzed couplings, the highly electrophilic nature of the C3 carbon in this compound, due to the excellent leaving group ability of the triflate, allows for reactions with a range of nucleophiles. wikipedia.org These reactions can proceed through either direct nucleophilic aromatic substitution (SNA_r) to replace the triflate group or, under certain conditions, can initiate ring-opening cascades. nih.govresearchgate.net

Controlled nucleophilic attack on the pyranone system can lead to a diverse array of substituted products. The outcome of the reaction is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions. rsc.orgnih.gov Strong nucleophiles can displace the triflate group to afford 3-substituted pyran-2-ones. For instance, reactions with amines, thiols, or alkoxides can yield 3-amino, 3-thio, or 3-alkoxypyran-2-ones, respectively. The reaction mechanism often follows a concerted (cSNA_r) or a two-step addition-elimination pathway, typical for nucleophilic substitution on electron-deficient rings. nih.gov

Alternatively, certain powerful nucleophiles, such as Grignard reagents or organolithium compounds, may induce a ring-opening reaction. nih.govresearchgate.net Mechanistically, this could involve an initial attack of the nucleophile at a different site on the pyranone ring, such as the carbonyl carbon, or a subsequent rearrangement following the initial substitution at C3. Such pathways can lead to the formation of acyclic compounds with significant structural complexity, providing a route to products not easily accessible through other means. nih.govmdpi.com For example, a process analogous to the ring-opening of benzophosphol-3-yl triflates by Grignard reagents could occur, where nucleophilic attack leads to cleavage of a ring bond and elimination of the triflate anion. nih.govresearchgate.net

Rearrangement Reactions Involving Pyranone Ring Disruption

The pyran-2-one nucleus is susceptible to rearrangement reactions that proceed via ring disruption, particularly when activated by electron-withdrawing substituents and treated with nucleophiles. researchgate.net The electrophilic nature of the carbon atoms at positions 2, 4, and 6 is enhanced by the presence of the triflate group at the 3-position, making the ring more prone to nucleophilic attack. imist.ma

These reactions often involve the opening of the pyran nucleus by various nucleophilic reagents such as amines, hydrazines, or hydroxylamine. researchgate.net The general mechanism commences with the nucleophilic attack at an electrophilic center of the pyranone ring, leading to the formation of an open-chain intermediate. This intermediate can then undergo subsequent intramolecular cyclization to form a new heterocyclic system. For instance, reaction with hydrazines can lead to the formation of pyrazole (B372694) or pyridone derivatives, while amines can yield substituted pyridines. researchgate.netimist.ma The specific outcome is dependent on the nature of the nucleophile, the substitution pattern of the pyranone, and the reaction conditions.

The presence of the 3-triflate group is anticipated to direct initial nucleophilic attack towards the C2 (carbonyl) or C6 positions. Attack at C2 would lead to lactone opening, while attack at C6 would proceed via a Michael-type addition. The resulting acyclic intermediate's fate would be dictated by the relative reactivity of the functional groups, potentially leading to the formation of diverse five- or six-membered heterocycles following recyclization and elimination of the triflate anion.

Cycloaddition Reactions and Pericyclic Processes Utilizing Pyranone Triflates

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are powerful tools in organic synthesis for the stereospecific construction of cyclic systems. msu.edulibretexts.org this compound is a substrate well-suited for such transformations, including cycloaddition reactions and other thermally or photochemically induced pericyclic processes.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic chemistry for forming six-membered rings. beilstein-journals.org 2-Pyrones can function as the diene component in these reactions, though their inherent aromatic character often necessitates harsh conditions, such as high temperatures, to overcome their reluctance to participate. nih.govpkusz.edu.cn These forcing conditions typically lead to the spontaneous extrusion of carbon dioxide from the initial bicyclic lactone adduct to yield substituted cyclohexadiene or aromatic compounds. pkusz.edu.cn

The electronic nature of the substituents on the pyrone ring significantly influences its reactivity. The 3-triflyloxy group, being strongly electron-withdrawing, lowers the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO). This electronic profile makes this compound an excellent candidate for inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles. researchgate.net Alternatively, it can participate in normal-electron-demand Diels-Alder reactions with electron-deficient dienophiles, a reaction that has been studied for the analogous 3-hydroxy-2-pyrones. nih.gov The use of chiral catalysts can render these cycloadditions enantioselective, providing access to valuable chiral building blocks. nih.govnih.gov

The reaction typically proceeds to form a bridged oxabicyclo[2.2.2]octene intermediate, which can then undergo a retro-Diels-Alder reaction to release CO2, leading to the formation of a highly functionalized cyclohexadiene derivative. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the pyrone diene and the dienophile. oregonstate.edu

Table 1: Illustrative Examples of Diels-Alder Reactions with Substituted 2-Pyrones
Pyrone SubstrateDienophileCatalyst/ConditionsProduct TypeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
3-Hydroxy-2-pyronetrans-3-Benzoylacrylic esterCinchona Alkaloid QD-1aEndo/Exo Cycloadducts76:24>90% for major diastereomer nih.gov
3-Hydroxy-2-pyroneN-MethylmaleimideNatural Cinchona AlkaloidsCycloadductNot ReportedModest nih.gov
5-(tert-Butyldimethylsilyloxy)-2-pyroneMethyl AcrylateLewis Acid (e.g., BF₃·OEt₂)Bridged Bicyclic LactoneNot ReportedAchiral pkusz.edu.cn
4-Bromo-3-hydroxy-α-pyroneMethyl 2-chloroacrylateCinchonineEndo-Cyclic AdductNot Reported67% nih.gov

Beyond cycloadditions, pyranone triflates are potential substrates for other pericyclic reactions, such as electrocyclic reactions and sigmatropic rearrangements. msu.edulibretexts.org These transformations involve the concerted reorganization of π- and σ-bonds within a single molecule. ox.ac.uk

Electrocyclic Reactions: Under thermal or photochemical stimulation, the conjugated π-system of the pyranone ring can undergo electrocyclic ring-opening. For 2-pyrones, this process typically involves the cleavage of the C-O bond to form a transient, highly reactive vinyl ketene (B1206846) intermediate. This intermediate can be trapped by nucleophiles or undergo subsequent pericyclic reactions. The stereochemical course of these reactions (conrotatory or disrotatory) is governed by the Woodward-Hoffmann rules. ox.ac.uk

Sigmatropic Rearrangements: These are unimolecular isomerizations involving the migration of a σ-bond across a π-electron system. libretexts.org For pyran-2-one derivatives, ox.ac.ukox.ac.uk-sigmatropic rearrangements, such as the Claisen rearrangement, are possible if an appropriate allyl ether substituent is present. imist.ma For this compound itself, while less common, rearrangements involving the triflate group or fragmentation pathways initiated by thermal stress could be envisioned, proceeding through concerted transition states. imist.ma

Regioselectivity and Stereoselectivity in the Reactivity Profile of Pyranone Triflates

Controlling regioselectivity and stereoselectivity is paramount in modern organic synthesis for the efficient construction of complex target molecules. masterorganicchemistry.com The triflate group in this compound plays a crucial role in directing the outcome of various transformations.

The synthesis of vinyl triflates, such as the title compound, originates from the corresponding ketone's enol or enolate form. For a precursor like a tetrahydropyran-2,4-dione, which is an unsymmetrical dicarbonyl compound, the formation of two different enolates is possible. The regioselectivity of enolization can be directed under kinetic or thermodynamic control.

Kinetic Control: Using a strong, sterically hindered base (e.g., lithium diisopropylamide, LDA) at low temperatures preferentially removes the more accessible proton, leading to the formation of the less substituted, kinetically favored enolate.

Thermodynamic Control: Employing a weaker base at higher temperatures allows for equilibration, leading to the formation of the more substituted, thermodynamically more stable enolate.

By carefully selecting the base, solvent, and temperature, one can control the position of enolization. Subsequent trapping of the desired regiochemically defined enolate with a triflylating agent, such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂), affords the corresponding vinyl triflate isomer. In the case of synthesizing this compound from its 3-hydroxy-pyran-2-one precursor, the enol position is already fixed, ensuring the regioselective formation of the desired product. However, starting from a saturated dione (B5365651) precursor would necessitate careful control over the enolization step to prevent the formation of the isomeric 5-(trifluoromethanesulfonyloxy)pyran-2-one.

The triflate group can influence the stereochemical outcome of reactions in several ways. While it is primarily known as an excellent leaving group for substitution reactions, its steric bulk and electronic properties can also guide the facial selectivity of reagents approaching the pyranone ring. masterorganicchemistry.com

Asymmetric Cycloadditions: In Diels-Alder reactions, the triflate group can influence the endo/exo selectivity due to steric or electronic interactions in the transition state. More significantly, the use of chiral Lewis acids or organocatalysts can achieve high levels of enantioselectivity. nih.gov The catalyst can coordinate with the pyranone triflate, creating a chiral environment that differentiates the two faces of the diene, leading to the preferential formation of one enantiomer of the cycloadduct. Research on 3-hydroxy-2-pyrones has shown that cinchona alkaloid-derived catalysts are effective in promoting highly enantioselective and diastereoselective Diels-Alder reactions. nih.gov This principle is directly applicable to the 3-triflyloxy derivative.

Substrate- and Reagent-Controlled Stereoselectivity: In nucleophilic addition or substitution reactions, the existing stereocenters on a pyranone derivative can direct the approach of incoming reagents, a concept known as substrate-controlled diastereoselectivity. Alternatively, the use of chiral reagents or catalysts can override the influence of the substrate to favor the formation of a specific stereoisomer (reagent-controlled). The triflate group can be replaced by various nucleophiles in transition-metal-catalyzed cross-coupling reactions, and the use of chiral ligands on the metal can induce enantioselectivity in the product.

Table 2: Principles of Enantioselective Catalysis in 2-Pyrone Reactions
Reaction TypePyrone SystemChiral InfluenceStereochemical OutcomeMechanistic RationaleReference
Diels-Alder Reaction3-Hydroxy-2-pyroneChiral Cinchona Alkaloid CatalystHigh Enantioselectivity (>90% ee)The bifunctional catalyst activates and orients both the pyrone and the dienophile through hydrogen bonding, creating a well-defined chiral transition state. nih.gov
Michael AdditionTetrahydropyran-4-onesSubstrate-Controlled AdditionHigh DiastereoselectivityThe incoming nucleophile attacks from the less sterically hindered face of the pyranone ring, often leading to an axial attack. nih.gov
Cross-CouplingVinyl Triflates (General)Chiral Ligand on Metal Catalyst (e.g., Pd, Ni)Potential for EnantioselectivityThe chiral ligand creates an asymmetric environment around the metal center, influencing the reductive elimination step and leading to the preferential formation of one enantiomer.General Principle

Applications of 3 Trifluoromethanesulfonyloxy Pyran 2 One As a Versatile Synthetic Building Block

Construction of Complex Aromatic and Heteroaromatic Systems

The pyran-2-one ring system is a powerful precursor for the synthesis of a wide array of aromatic and heteroaromatic structures. The inherent reactivity of the lactone and the conjugated diene system, further activated by the triflate group, facilitates transformations that lead to significant molecular complexity.

The 2-pyrone skeleton can be strategically manipulated to construct substituted benzene (B151609) rings. This transformation often involves a sequence of reactions that includes ring-opening, rearrangement, and subsequent ring-closing or extrusion events. For instance, certain 2H-pyran-2-ones can undergo a nitroethane-mediated ring contraction followed by a decarboxylative rearrangement to yield highly substituted conjugated trienes. rsc.org These trienes can then serve as precursors for benzannulation reactions, which construct the benzene ring. researchgate.net The general strategy involves the de novo assembly of the benzene ring by forming multiple carbon-carbon bonds in a single cascade process, often avoiding the need for transition metals. researchgate.net

Pyran-2-one derivatives are exceptionally useful starting materials for synthesizing a variety of nitrogen-containing heterocyclic compounds. researchgate.net The reaction of the pyran-2-one ring with dinucleophiles, such as hydrazines, hydroxylamine, or amidines, can lead to a ring-opening and recyclization cascade. This process allows for the efficient construction of important heterocyclic cores.

Pyrazoles: The reaction of 2-pyrone derivatives with hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) rings. nih.gov This transformation typically involves the nucleophilic attack of the hydrazine, opening of the pyran ring, followed by an intramolecular condensation to form the stable five-membered pyrazole ring. nih.govgoogle.com

Pyridones: Pyridone scaffolds can be accessed from pyran-2-ones through reactions with ammonia (B1221849) or primary amines, which induce a ring transformation.

Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives can be achieved by reacting pyran-2-one precursors with amidines or cyanamide (B42294). nih.gov For example, the reaction of a pyran-4-one derivative with cyanamide has been used to prepare pyrimidines that can undergo further photochemical cyclization to form complex fused systems. nih.gov These methods provide access to a wide range of substituted pyrazolo[3,4-d]pyrimidine and other fused heterocyclic systems. psu.edunih.gov

The table below summarizes the transformation of pyran-2-one derivatives into various heterocyclic systems.

Starting MaterialReagentResulting Heterocycle
2H-Furo[3,2-b]pyran-2-oneHydrazinesPyrazol-3-one nih.gov
2-Pyran-2-one derivativeHydrazine HydratePyrazolo[3,4-d]pyrimidine psu.edu
Pyran-4-one derivativeCyanamidePyrimidine nih.gov
Pyrazolone derivativeMalononitrilePyranopyrazole psu.edu

Strategic Use in Total Synthesis of Natural Products and Analogues

The 2-pyrone motif is a common structural feature in numerous biologically active natural products. Consequently, 3-(Trifluoromethanesulfonyloxy)pyran-2-one and related compounds are crucial building blocks in the total synthesis of these complex molecules.

Bufadienolides are a class of cardiotonic steroids characterized by a 2-pyrone ring attached at the C17 position of the steroid nucleus. They exhibit potent biological activities, including anticancer properties. nih.govresearchgate.net The total synthesis of these molecules often employs a convergent strategy where the steroid core and the 2-pyrone moiety are synthesized separately and then coupled.

In a unified total synthesis of five different bufadienolides, including bufalin (B1668032) and bufotalin, a key step involved the cross-coupling of a steroidal ABCD ring with a 2-pyrone moiety. nih.govresearchgate.net Similarly, the synthesis of cinobufagin, another bufadienolide, features the expedient installation of the C17-pyrone ring onto the steroid skeleton. nih.gov These syntheses highlight the importance of 2-pyrone building blocks in accessing this class of bioactive natural products.

The following table lists some bufadienolides synthesized using a 2-pyrone building block.

Synthesized Natural ProductClassKey Synthetic Strategy
BufalinBufadienolideCross-coupling of steroid core with a 2-pyrone moiety. nih.gov
Bufogenin BBufadienolideUnified approach involving a 2-pyrone fragment. researchgate.net
BufotalinBufadienolideConvergent synthesis using a 2-pyrone unit. nih.govresearchgate.net
CinobufaginBufadienolideInstallation of a β17-pyrone moiety on the steroid. nih.gov

The utility of pyrone derivatives extends to the synthesis of other complex natural products beyond steroids. A prominent example is the first total synthesis of Lissodendoric Acid A, a manzamine alkaloid with a complex polycyclic structure. nih.govchemistryviews.org

A critical step in this synthesis is a Diels-Alder cycloaddition between a highly reactive, strained azacyclic allene (B1206475) intermediate and a pyrone building block. chemistryviews.orgnih.gov The pyrone serves as the dienophile, trapping the fleeting allene intermediate in a regio- and stereocontrolled manner. thieme.de This key reaction rapidly constructs the intricate azadecalin core of the natural product, including a challenging quaternary stereocenter. chemistryviews.orgresearchgate.net This elegant application demonstrates the value of pyrones as robust reaction partners for capturing highly reactive species in the assembly of complex molecular scaffolds. nih.govresearchgate.net

Generation of Highly Reactive Intermediates for Organic Synthesis

The trifluoromethanesulfonyloxy (triflate) group is one of the best leaving groups in organic chemistry. Its presence on the pyran-2-one ring at the 3-position significantly enhances the electrophilicity of the molecule and provides a handle for generating highly reactive intermediates. While the pyrone itself can act as a stable partner to trap reactive species, the triflate group imparts the potential for the molecule to be a precursor to such intermediates. nih.gov

For example, triflate groups on aromatic rings are commonly used to generate aryne intermediates via elimination. nih.gov These (triflyloxy)benzynes are powerful dienophiles and dipolarophiles for cycloaddition reactions. nih.gov By analogy, this compound can be considered a precursor to a potential hetaryne or a related reactive species under suitable conditions. More commonly, the triflate group activates the pyrone ring, making it a more potent dienophile in cycloaddition reactions, as seen in its role trapping strained cyclic allenes during the synthesis of Lissodendoric Acid A. chemistryviews.orgnih.gov The ability of the triflate group to facilitate the formation of or reaction with transient and highly reactive species makes this building block a valuable tool for advanced synthetic chemistry. researchgate.net

Pyranone Triflates as Precursors for Arynes (Benzynes) and Related Cycloaddition Substrates

Vinyl triflates are well-established precursors for the generation of highly reactive aryne and heteroaryne intermediates. greyhoundchrom.com The general strategy involves the use of 2-(trimethylsilyl)aryl triflates, which upon treatment with a fluoride (B91410) source, undergo elimination to form the corresponding aryne. greyhoundchrom.comnih.gov This methodology can be extended to heterocyclic systems, suggesting that a suitably substituted this compound could serve as a precursor to a "pyridyne" or a related heteroaryne. sigmaaldrich.com The generation of such intermediates opens pathways to complex heterocyclic scaffolds through trapping with various nucleophiles and dienophiles. sigmaaldrich.comresearchgate.net

The pyranone ring itself is an active participant in cycloaddition reactions. nih.gov Specifically, 2-pyrones can function as dienes in Diels-Alder reactions, typically with electron-deficient dienophiles, leading to the formation of bicyclic lactones which can subsequently aromatize via the extrusion of carbon dioxide. researchgate.net The triflate group at the 3-position can significantly influence the electronic properties and, therefore, the reactivity and selectivity of these cycloadditions. The high ring strain of certain cyclic allenes enables these cycloadditions to occur at ambient temperature, forming complex bridged bicyclic ring systems. nih.gov The use of pyranones in cycloaddition reactions provides a powerful tool for constructing polycyclic aromatic and hydroaromatic systems.

Table 1: Selected Cycloaddition Reactions Involving Pyranone Systems

DieneDienophile/PartnerConditionsProduct TypeReference
α-PyroneEster-substituted oxacyclic alleneCsF, acetonitrile, 23 °CBridged bicyclic lactone nih.gov
2H-Pyran-2-oneendo-Bicyclo[6.1.0]nonyne (strained alkyne)DFT calculationsCycloadduct rsc.org
2-PyroneUnsymmetrically substituted alkynesHeatSubstituted aromatics (after CO2 extrusion) researchgate.net
Tropone (related cyclic system)2-Substituted cyclopentadieneLewis acids (e.g., lanthanide triflates)[6+4] Cycloadduct nih.gov

Formation of Vinyl Cations and Alkylidene Carbenes from Triflate Derivatives

The exceptional leaving group ability of the triflate moiety facilitates the formation of highly reactive intermediates such as vinyl cations and alkylidene carbenes under specific conditions.

Vinyl Cations: Vinyl triflates can generate vinyl cations, which are carbocations with the positive charge on a double-bonded carbon, upon solvolysis or treatment with strong acids. researchgate.netwikipedia.org These dicoordinate carbocations are potent electrophiles that can be trapped by a variety of nucleophiles. nih.gov The formation of a vinyl cation from this compound would create a highly reactive intermediate capable of undergoing rearrangements or additions, providing a route to diverse functionalized pyranone derivatives. wikipedia.orgnih.gov

Alkylidene Carbenes: Under basic conditions, vinyl triflates can undergo α-elimination to generate alkylidene carbenes. researchgate.net This transformation is a key step in the Fritsch–Buttenberg–Wiechell (FBW) rearrangement, where the alkylidene carbene intermediate rearranges via a 1,2-migration to form an alkyne. Alternatively, the highly reactive carbene can be trapped through intermolecular reactions, such as cyclopropanation of alkenes. researchgate.net The generation of an alkylidene carbene from the pyranone triflate would provide a pathway to either a strained cyclic alkyne via rearrangement or novel cyclopropane-fused heterocycles through trapping experiments. researchgate.net

Table 2: Reactive Intermediates from Vinyl Triflates

PrecursorConditionsIntermediatePotential Subsequent ReactionsReference
Vinyl TriflateSolvolysis, strong acidVinyl CationNucleophilic attack, rearrangement researchgate.netwikipedia.org
Vinyl TriflateStrong, non-nucleophilic base (e.g., organolithium)Alkylidene Carbene1,2-migration (FBW rearrangement), intermolecular trapping (e.g., cyclopropanation) researchgate.netresearchgate.net

Development of Novel Methodologies in Advanced Organic Chemistry

The unique reactivity of this compound enables its use in the development of new synthetic strategies, including deoxygenation and complex cascade reactions.

Deoxygenation Strategies for Carbonyl Compounds Utilizing Vinyl Triflates

Once formed, the vinyl triflate can be reduced to the corresponding alkene through various methods, such as palladium-catalyzed hydrogenation or reaction with organocuprates. This sequence effectively removes the carbonyl oxygen, replacing it with a carbon-carbon double bond, representing a formal deoxygenation. Furthermore, vinyl triflates can participate in reductive coupling reactions. For instance, rhodium-catalyzed coupling of vinyl triflates with aldehydes, using formate (B1220265) as a reductant, can generate ketones, a process that circumvents the need for stoichiometric organometallic reagents. nih.gov

Implementation in Domino and Cascade Reaction Sequences

A domino, or cascade, reaction is a process where multiple bond-forming events occur in a single pot under one set of reaction conditions, with each subsequent step being triggered by the functionality formed in the previous one. baranlab.orgepfl.ch The high reactivity of the pyranone ring system, combined with the excellent leaving group properties of the triflate, makes this compound an ideal starting point for initiating such sequences. researchgate.netresearchgate.net

A hypothetical cascade reaction could begin with a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, or Sonogashira coupling) at the C-3 position to replace the triflate group. The newly introduced functionality could then be designed to react intramolecularly with the pyranone ring system. For example, a tethered diene introduced via cross-coupling could undergo an intramolecular Diels-Alder reaction with the pyranone's double bond, leading to the rapid construction of a complex polycyclic architecture in a single synthetic operation. The development of such cascade reactions enhances synthetic efficiency by reducing the number of separate purification steps, saving time and resources. nih.govnih.gov

Computational and Spectroscopic Characterization Relevant to 3 Trifluoromethanesulfonyloxy Pyran 2 One Reactivity

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the molecular properties governing the reactivity of pyranone systems. bohrium.comsemanticscholar.org These theoretical approaches allow for the detailed examination of electron distribution and energy levels, which are fundamental to chemical behavior. bookpi.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For 3-(Trifluoromethanesulfonyloxy)pyran-2-one, the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). youtube.com

Computational studies on analogous pyran systems reveal that the distribution and energy of these orbitals are heavily influenced by the substituents on the pyranone ring. mdpi.com The trifluoromethanesulfonyloxy (triflate) group is a powerful electron-withdrawing group. Its presence at the C3 position is expected to significantly lower the energy of the LUMO, making the pyranone ring highly susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's stability; a smaller gap suggests higher reactivity. najah.edu

Molecular Electrostatic Potential (MEP) analysis, another computational tool, maps the charge distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. semanticscholar.orgnajah.edu For this compound, the carbonyl carbon (C2) and the carbon atom attached to the triflate group (C3) are predicted to be highly electrophilic sites, while the oxygen atoms of the carbonyl and triflate groups are nucleophilic centers. najah.edu This charge distribution is pivotal in directing the approach of reagents and determining the regioselectivity of reactions.

Table 1: Representative Calculated Electronic Properties for a Substituted Pyran-2-one System

Property Description Predicted Value/Characteristic
HOMO Energy Energy of the highest occupied molecular orbital; relates to nucleophilicity. Localized on the pyran ring and oxygen atoms.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electrophilicity. Lowered by the electron-withdrawing triflate group, localized on the C=C-C=O system.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity. Relatively small, suggesting high reactivity.

| MEP Analysis | Maps electrostatic potential on the electron density surface. | Electrophilic sites (positive potential) at C2 and C3; Nucleophilic sites (negative potential) on carbonyl and sulfonyl oxygens. |

Note: The values are qualitative predictions based on the known effects of the functional groups on the parent pyran-2-one ring structure.

Tautomerism, the equilibrium between two or more interconverting structural isomers, can play a significant role in the reactivity of heterocyclic compounds like pyranones. nih.gov For the parent compound, 3-hydroxypyran-2-one, a keto-enol tautomerism is possible. However, in this compound, the hydroxyl group is derivatized as a triflate, which effectively "locks" the molecule in the enol-like form.

Theoretical calculations are instrumental in assessing the relative stabilities of potential tautomers and the energy barriers for their interconversion. nih.govnih.gov Studies on related systems, such as hydroxypyridines, show that the position of the tautomeric equilibrium is highly sensitive to the molecular environment and solvent polarity. nih.govresearchgate.net Even if a particular tautomer is present in a very small concentration at equilibrium, it may exhibit unique reactivity and open up alternative reaction pathways. researchgate.net Computational analysis can predict these energy differences, providing insight into which tautomeric forms might be accessible under specific reaction conditions and thus influence the final product distribution. nih.gov

Advanced Spectroscopic Techniques for Mechanistic Elucidation

While computational methods provide a theoretical framework, spectroscopic techniques offer direct experimental evidence of molecular structure and transformations during a reaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. bohrium.com Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are particularly powerful for unambiguously assigning the structure of reaction products and intermediates.

In the context of reactions involving this compound, these techniques can be used to trace the fate of specific atoms. By monitoring the changes in chemical shifts and coupling constants of ¹H and ¹³C nuclei, and by establishing correlations between them, the transformation of the starting material into products via intermediates can be mapped. nih.gov This is especially valuable in complex reaction cascades or rearrangements where multiple bond-forming and bond-breaking events occur. nih.gov Isotope labeling studies, where a specific atom is replaced by its NMR-active isotope (e.g., ¹³C), can further enhance the utility of NMR for mechanistic analysis by providing a clear probe to follow through the reaction sequence. nih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, monitors the vibrational modes of molecules. nih.gov Since each functional group has a characteristic set of vibrational frequencies, these methods are ideal for tracking the progress of a reaction in real-time. mt.comnih.gov

For a reaction involving this compound, the disappearance of the characteristic stretching frequencies of the starting material and the concurrent appearance of new bands corresponding to the product can be observed. sfasu.edu The strong C=O stretch of the pyranone ring and the characteristic symmetric and asymmetric S=O stretches of the triflate group are prominent and easily monitored bands. acs.orgresearchgate.net Raman spectroscopy can be complementary to IR, particularly for symmetric bonds or for reactions conducted in aqueous media where the IR signal of water can be overwhelming. mt.comacs.org These techniques provide kinetic data and can help identify the presence of transient species or conformational changes during the reaction process. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopic Method
C=O (lactone) Stretching ~1720–1750 IR (strong), Raman (moderate)
C=C (alkene) Stretching ~1640–1680 IR (moderate), Raman (strong)
SO₂ (sulfonate) Asymmetric Stretching ~1380–1410 IR (very strong)
SO₂ (sulfonate) Symmetric Stretching ~1180–1210 IR (very strong)
C-F (trifluoromethyl) Stretching ~1100–1250 (multiple bands) IR (very strong)

| C-O-S (ester linkage) | Stretching | ~950–1050 | IR (strong) |

Note: These are approximate ranges and can vary based on the specific molecular environment.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. acs.org This precision allows for the determination of the elemental composition of a molecule, which is critical for the unambiguous identification of reaction products and, crucially, short-lived reaction intermediates. nih.govrsc.org

By coupling a reaction vessel to an ESI (Electrospray Ionization) mass spectrometer, species can be sampled directly from the reaction mixture and analyzed. nih.gov This enables the detection of cationic or anionic intermediates that are key to the reaction mechanism but are present at concentrations too low to be observed by other methods like NMR. rsc.org Techniques such as Collision-Induced Dissociation (CID) can be used to fragment the detected ions, providing structural information that helps to confirm their identity. nih.gov This ability to "capture" and characterize transient species makes HRMS an essential tool for piecing together complex reaction pathways. researchgate.netpnnl.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound

Based on a comprehensive search of available scientific literature, it has been determined that there is insufficient specific research data focused solely on the chemical compound "this compound" to generate a thorough and scientifically accurate article that adheres to the provided outline.

The topics requested—including the development of sustainable synthetic routes, the scope of its catalytic and asymmetric transformations, the application of computational chemistry to its reactions, and its integration with high-throughput experimentation—appear to be areas where dedicated public research on this specific compound is not available.

General information exists for the broader class of pyran-2-ones and for methodologies involving triflates as leaving groups in organic synthesis. However, creating an article that focuses exclusively on "this compound" would require extrapolation beyond what is supported by current, specific scientific evidence, and therefore cannot be completed at this time.

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